

# Avacopan In Vivo Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Avacopan** (TAVNEOS®) is an orally administered selective antagonist of the complement 5a receptor 1 (C5aR1), which plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases. By blocking the interaction of the potent anaphylatoxin C5a with its receptor on inflammatory cells, particularly neutrophils, **avacopan** effectively dampens the inflammatory cascade.[1][2][3] This document provides detailed application notes and protocols for the use of **avacopan** in established in vivo animal models of ANCA-associated vasculitis (AAV) and C3 glomerulopathy (C3G), reflecting its therapeutic potential in these complement-driven diseases. While **avacopan** has also been investigated in hidradenitis suppurativa (HS), preclinical animal model data for this indication is less established, with clinical trials being the primary source of efficacy data.

## **Mechanism of Action: C5aR1 Signaling Pathway**

**Avacopan** is a competitive inhibitor of the C5a receptor, which is instrumental in chemotaxis and the amplification of inflammation in ANCA-associated vasculitis.[4][5] The binding of antineutrophil cytoplasmic autoantibodies (ANCA) to myeloperoxidase (MPO) or proteinase 3 (PR3) on primed neutrophils triggers the alternative complement pathway, leading to the generation of C5a.[5] C5a, in turn, attracts more neutrophils to the site of inflammation and primes them for further activation by ANCA, creating a vicious cycle of inflammation and tissue damage.[5] **Avacopan** disrupts this amplification loop by blocking the C5a receptor, thereby



reducing neutrophil activation and migration to inflammatory sites and mitigating vessel injury and organ damage.[2][5]





Click to download full resolution via product page

C5aR1 Signaling and Avacopan Inhibition

# I. ANCA-Associated Vasculitis (AAV) Animal Model

The most established animal model for studying AAV and the effects of **avacopan** is the anti-MPO IgG-induced glomerulonephritis model in mice.[1][6][7]

# Experimental Workflow: Anti-MPO IgG-Induced AAV Model



Click to download full resolution via product page



#### Anti-MPO AAV Model Workflow

## **Detailed Experimental Protocol**

- 1. Animal Model:
- · Species: Mouse
- Strain: Human C5aR knock-in mice are recommended to accurately assess the efficacy of avacopan, which is highly selective for the human C5a receptor.[8][9][10] C57BL/6 mice can also be used.[6]
- Age: 8-12 weeks
- 2. Disease Induction:
- Agent: Purified mouse anti-myeloperoxidase (MPO) IgG.[7]
- Preparation: Anti-MPO IgG is generated by immunizing MPO-deficient (Mpo-/-) mice with purified mouse MPO. The IgG fraction is then isolated from the serum.[1][7]
- Administration: A single intravenous injection of anti-MPO IgG at a dose of 50 μg/g of body weight.[7] Some protocols may include a subsequent intraperitoneal injection of a TLR4 agonist like lipopolysaccharide (LPS) to enhance disease severity.[6]
- 3. **Avacopan** Administration:
- Formulation: **Avacopan** is typically formulated for oral gavage.
- Dosage: An oral dose of 30 mg/kg daily has been shown to be effective in reducing disease severity.[2] Lower doses (e.g., 5 mg/kg twice daily) have also demonstrated efficacy.[11]
- Timing: Treatment can be initiated either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs).
- 4. Monitoring and Endpoints:
- Duration: The experimental period is typically 6-7 days.[1]



- Clinical Monitoring: Daily monitoring for signs of distress. Urine is collected at baseline and at the endpoint to measure albumin-to-creatinine ratio (a marker of proteinuria) and hematuria.[2][12]
- Histopathological Analysis: At the end of the experiment, mice are euthanized, and kidneys
  are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic
  acid-Schiff (PAS) for histological evaluation.[1]
  - Scoring: Glomeruli are scored for the presence of crescents and necrosis. A semiquantitative scoring system can be used (e.g., percentage of glomeruli with crescents/necrosis).[4][13]
- Immunohistochemistry: Staining for neutrophil infiltration (e.g., Ly-6G) in glomerular crosssections.[1]
- · Inflammatory Markers:
  - Serum/Plasma: Blood is collected for the measurement of inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) using ELISA or multiplex assays.[9][14]
  - Neutrophil Activation: Flow cytometry can be used to assess neutrophil activation markers, such as the upregulation of CD11b on circulating neutrophils.[15][16]

## **Quantitative Data Summary**



| Parameter                              | Control Group<br>(Vehicle)                | Avacopan-Treated<br>Group     | Reference |
|----------------------------------------|-------------------------------------------|-------------------------------|-----------|
| Glomerular Crescents<br>(%)            | Varies by study,<br>typically significant | Significant reduction         | [17]      |
| Glomerular Necrosis<br>(%)             | Varies by study,<br>typically significant | Significant reduction         | [11][17]  |
| Urinary<br>Albumin/Creatinine<br>Ratio | Elevated                                  | Significantly reduced         | [2]       |
| Hematuria                              | Present                                   | Significantly reduced         | [2]       |
| Neutrophil Infiltration (glomeruli)    | Increased                                 | Reduced                       | [1]       |
| C5a-induced<br>Leukopenia (%)          | ~53% reduction in leukocytes              | ~10% reduction (at 0.3 mg/kg) | [2][18]   |
| Neutrophil CD11b Upregulation          | C5a-induced increase                      | Potently blocked              | [8][18]   |

# II. C3 Glomerulopathy (C3G) Animal Model

The complement factor H (FH) knockout (Cfh-/-) mouse is a well-established model for C3G, as it spontaneously develops features of the disease due to uncontrolled alternative complement pathway activation.[19][20][21]

## **Detailed Experimental Protocol**

1. Animal Model:

Species: Mouse

• Strain: Complement factor H knockout (Cfh-/-) mice.[19][20]

 Age: Age-dependent progression of the disease; experiments can be conducted at various ages to assess therapeutic intervention.



#### 2. Disease Characteristics:

 Cfh-/- mice exhibit spontaneous C3 deposition in the glomeruli, low plasma C3 levels, and progressive renal injury.[19][21]

#### 3. **Avacopan** Administration:

- Formulation: Oral gavage.
- Dosage: Specific dosage regimens of avacopan in the Cfh-/- model are not as extensively
  published as in the AAV model. Dosing would likely be guided by the effective doses in other
  inflammatory mouse models (e.g., 30 mg/kg daily).
- Timing: Long-term treatment would be necessary to assess the impact on the progression of C3G.

#### 4. Monitoring and Endpoints:

- Duration: Long-term studies (several weeks to months) are required to evaluate the chronic effects of **avacopan**.
- Clinical Monitoring: Regular monitoring of urinary albumin-to-creatinine ratio to assess proteinuria.[5][12][22]
- · Histopathological Analysis:
  - C3 Deposition: Kidney sections are stained for C3 deposition using immunofluorescence.
     The intensity and pattern of C3 staining are evaluated.[20]
  - Glomerular Injury: PAS staining to assess for mesangial expansion, cellular proliferation,
     and other signs of glomerular damage.[23]
- Complement Pathway Activity:
  - Plasma C3 Levels: Measurement of plasma C3 levels by ELISA to assess systemic complement activation.[19]

# **Quantitative Data Summary (Expected Outcomes)**



| Parameter                           | Untreated Cfh-/- Mice   | Avacopan-Treated Cfh-/-<br>Mice                                  |
|-------------------------------------|-------------------------|------------------------------------------------------------------|
| Glomerular C3 Deposition            | Intense and widespread  | Expected reduction in C3 deposition-associated inflammation      |
| Urinary Albumin/Creatinine<br>Ratio | Progressively increases | Expected attenuation of the increase                             |
| Plasma C3 Levels                    | Markedly reduced        | Unlikely to be directly restored by avacopan (downstream target) |
| Glomerular Inflammation             | Present                 | Expected reduction                                               |

# III. Hidradenitis Suppurativa (HS)

Currently, there is a lack of well-established and widely used in vivo animal models that fully recapitulate the complex pathology of hidradenitis suppurativa.[21] Research on **avacopan** for HS has primarily been driven by clinical trials in human subjects.[24] Therefore, a detailed experimental protocol for an **avacopan**-tested HS animal model is not available at this time.

## Conclusion

**Avacopan** has demonstrated significant efficacy in preclinical animal models of ANCA-associated vasculitis, providing a strong rationale for its clinical development and approval. The anti-MPO IgG-induced glomerulonephritis model in human C5aR knock-in mice is a robust platform for evaluating the in vivo activity of C5aR antagonists. For C3 glomerulopathy, the Cfh-/- mouse model offers a valuable tool to investigate the therapeutic potential of **avacopan** in a setting of chronic alternative complement pathway dysregulation. Further research is warranted to develop and characterize animal models for hidradenitis suppurativa to facilitate the preclinical evaluation of novel therapeutics like **avacopan**. These detailed protocols and application notes serve as a valuable resource for researchers aiming to investigate the pharmacology and therapeutic effects of **avacopan** in relevant in vivo settings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Experimental Models of Vasculitis and Glomerulonephritis Induced by Antineutrophil Cytoplasmic Autoantibodies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. ovid.com [ovid.com]
- 4. Heightened Crescentic Glomerulonephritis in Immune Challenged 129sv Mice Is TGFβ/Smad3 Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antineutrophil cytoplasmic autoantibodies specific for myeloperoxidase cause glomerulonephritis and vasculitis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential ELISA to profile multiple cytokines from small volumes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human C5aR knock-in mice facilitate the production and assessment of antiinflammatory monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Assessment of Kidney Function in Mouse Models of Glomerular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology a systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases PubMed







[pubmed.ncbi.nlm.nih.gov]

- 17. worthington-biochem.com [worthington-biochem.com]
- 18. researchgate.net [researchgate.net]
- 19. Partial Complement Factor H Deficiency Associates with C3 Glomerulopathy and Thrombotic Microangiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Engineered Complement Factor H Construct for Treatment of C3 Glomerulopathy -PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI Insight C3(H2O) prevents rescue of complement-mediated C3 glomerulopathy in Cfh-/- Cfd-/- mice [insight.jci.org]
- 22. Genetic analysis of albuminuria in the aging mouse and concordance with loci for diabetic nephropathy found in a genome-wide association scan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- To cite this document: BenchChem. [Avacopan In Vivo Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605695#avacopan-in-vivo-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com